![molecular formula C15H21ClO B13167931 ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)
({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a cyclopentyl group, which is further substituted with a chloromethyl group and an ethoxy group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the chloromethylation of cyclopentane using formaldehyde and hydrochloric acid to form 1-(chloromethyl)cyclopentane.
Ethoxylation: The next step is the reaction of 1-(chloromethyl)cyclopentane with ethylene oxide to introduce the ethoxy group, forming 2-[1-(chloromethyl)cyclopentyl]ethanol.
Benzylation: Finally, the compound is benzylated by reacting 2-[1-(chloromethyl)cyclopentyl]ethanol with benzyl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives under high pressure and in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols, conducted in polar solvents like water or ethanol.
Oxidation: Potassium permanganate, chromium trioxide, conducted in acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, conducted under high pressure.
Major Products:
Substitution: Formation of alcohols, amines, or thioethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studying reaction mechanisms due to its unique structure.
Biology and Medicine:
- Potential use in drug discovery and development as a scaffold for designing new pharmaceuticals.
- Studied for its biological activity and interactions with various enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The presence of the chloromethyl group makes it reactive towards nucleophiles, which can lead to the formation of covalent bonds with biological molecules, altering their function.
Comparison with Similar Compounds
({2-[1-(Hydroxymethyl)cyclopentyl]ethoxy}methyl)benzene: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
({2-[1-(Methyl)cyclopentyl]ethoxy}methyl)benzene: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness:
- The presence of the chloromethyl group in ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene makes it more reactive towards nucleophiles compared to its analogs.
- The combination of aromatic and aliphatic characteristics provides unique chemical properties and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H21ClO |
|---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
2-[1-(chloromethyl)cyclopentyl]ethoxymethylbenzene |
InChI |
InChI=1S/C15H21ClO/c16-13-15(8-4-5-9-15)10-11-17-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
InChI Key |
SDXUJQJBYSSGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCOCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



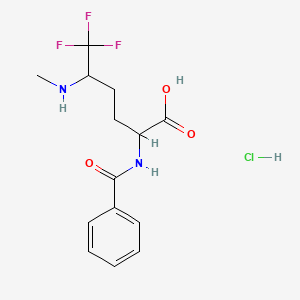
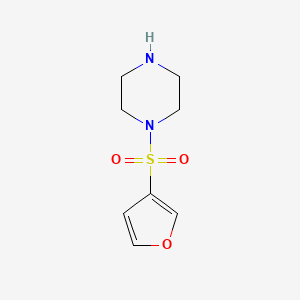
![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)
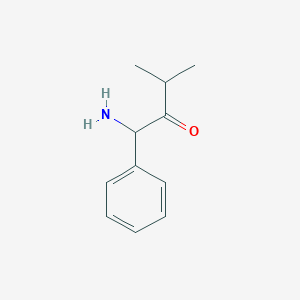
![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)
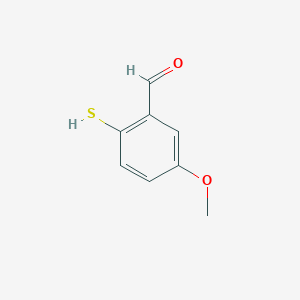
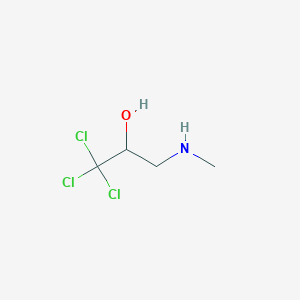
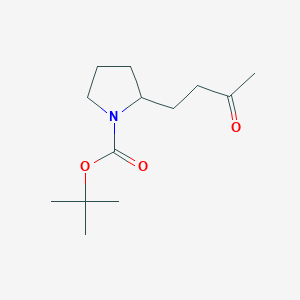
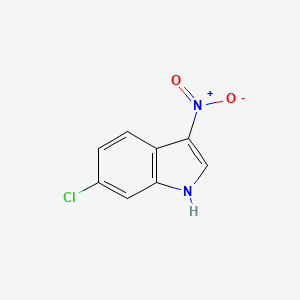
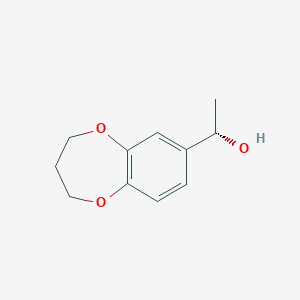
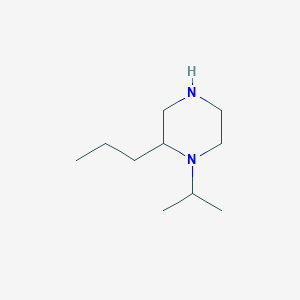
![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)

